REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]([S:7]([NH2:10])(=[O:9])=[O:8])[CH3:6])(=[O:4])=[O:3].[CH3:11][O:12][C:13]1[CH:18]=[C:17]([O:19][CH3:20])[N:16]=[C:15]([NH:21][C:22](=O)[O:23]C2C=CC=CC=2)[N:14]=1>C(#N)C>[CH3:1][S:2]([N:5]([S:7]([NH:10][C:22]([NH:21][C:15]1[N:14]=[C:13]([O:12][CH3:11])[CH:18]=[C:17]([O:19][CH3:20])[N:16]=1)=[O:23])(=[O:9])=[O:8])[CH3:6])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N(C)S(=O)(=O)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=C1)OC)NC(OC1=CC=CC=C1)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 18 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Approx. 400 ml of acetonitrile are distilled off
|
Type
|
ADDITION
|
Details
|
200 ml of water are added at 0° C.
|
Type
|
CUSTOM
|
Details
|
The product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N(C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.6 g | |
YIELD: PERCENTYIELD | 96.8% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |